![molecular formula C12H10F3NO4 B2452520 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid CAS No. 874765-55-6](/img/structure/B2452520.png)
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H10F3NO4 . It has a molecular weight of 273.21 . The IUPAC name for this compound is 5-oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F3NO3/c13-12(14,15)8-1-3-9(4-2-8)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19) . This indicates the presence of a pyrrolidine ring, a trifluoromethoxy group, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 110-112 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Mechanical Study
- 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid has been studied for its spectroscopic properties using techniques such as FT-IR, NMR, UV, and quantum chemical methods. This research helps in understanding the molecular structure and properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).
Potential Antibacterial Applications
- Derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid have been synthesized as potential antibacterial drugs. Their effectiveness against bacteria like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa has been explored (Devi et al., 2018).
Chemical Synthesis and Structural Analysis
- The compound has been involved in the synthesis of complex chemical structures like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, demonstrating its utility in advanced chemical synthesis and structural analysis (Lichitsky et al., 2010).
Metal-Organic Frameworks and Fluorescence Sensing
- Research has included the use of similar carboxylic acids in constructing lanthanide metal-organic frameworks, indicating potential applications in material science and selective fluorescence sensing (Song et al., 2019).
Antioxidant Activity
- Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antioxidant activities, outperforming known antioxidants like ascorbic acid in certain cases. This highlights its potential in pharmaceutical and health-related fields (Tumosienė et al., 2019).
Enantiomer Resolution and Chiral Discriminating Agents
- Certain enantiomers of derivatives have been explored as novel chiral resolving agents, indicating their importance in stereoselective synthesis and pharmaceutical applications (Piwowarczyk et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-3-1-8(2-4-9)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGOMPWWQGMOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347886 |
Source


|
| Record name | 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
CAS RN |
874765-55-6 |
Source


|
| Record name | 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)
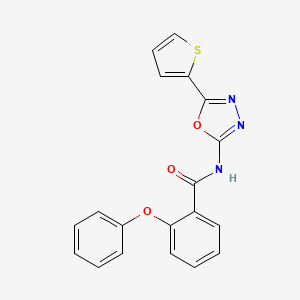
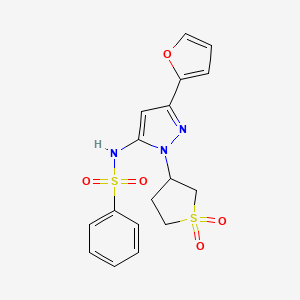
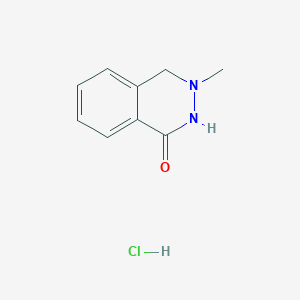
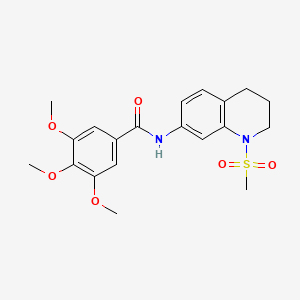
![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)

![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)
![3-Tert-butyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2452452.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)
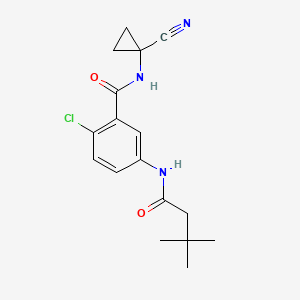
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)